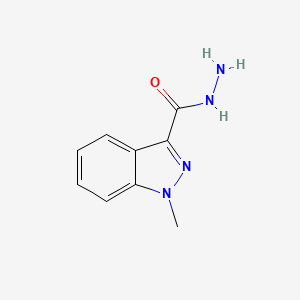

1-methyl-1H-indazole-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)8(12-13)9(14)11-10/h2-5H,10H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTESFSDCTOGGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 Methyl 1h Indazole 3 Carbohydrazide

Synthetic Routes to the 1-methyl-1H-indazole-3-carbohydrazide Core

The construction of the this compound scaffold is typically achieved through a sequential two-step process. This process begins with the formation of an appropriate ester precursor, which is subsequently converted to the target carbohydrazide (B1668358).

The synthesis of the carbohydrazide first requires the preparation of a methyl or ethyl ester of 1-methyl-1H-indazole-3-carboxylic acid. A common starting material for this process is 1H-indazole-3-carboxylic acid. jocpr.com The initial step involves the esterification of this acid. For instance, 1H-indazole-3-carboxylic acid can be refluxed in methanol (B129727) with a catalytic amount of sulfuric acid to produce 1H-indazole-3-carboxylic acid methyl ester. jocpr.com Alternatively, reagents like thionyl chloride in ethanol (B145695) can also be used for esterification. researchgate.net

Once the indazole-3-carboxylate ester is formed, the next crucial step is the regioselective methylation at the N-1 position of the indazole ring. This is commonly achieved by treating the ester, such as indazole-3-carboxylic acid methyl ester, with a strong base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). prepchem.com The base deprotonates the indazole nitrogen, creating an anion that subsequently reacts with a methylating agent, typically methyl iodide, to yield 1-methyl-1H-indazole-3-carboxylic acid methyl ester. prepchem.com This N-methylation is a critical step to ensure the correct isomer is formed for the subsequent hydrazinolysis.

Table 1: Synthesis of 1-methyl-1H-indazole-3-carboxylic acid methyl ester

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Esterification | 1H-Indazole-3-carboxylic acid | Methanol (CH₃OH), Sulfuric acid (H₂SO₄), Reflux | 1H-Indazole-3-carboxylic acid methyl ester | jocpr.com |

The conversion of the ester precursor to the final carbohydrazide is accomplished through hydrazinolysis. This reaction involves the treatment of the 1-methyl-1H-indazole-3-carboxylic acid methyl ester with hydrazine (B178648) hydrate (B1144303). jocpr.com The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a protic solvent such as ethanol. jocpr.comajgreenchem.com

In this nucleophilic acyl substitution reaction, the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy (B1213986) group (-OCH₃) and the formation of the more stable carbohydrazide functional group (-CONHNH₂). The resulting product, this compound, is often a stable crystalline solid that can be isolated by cooling the reaction mixture and collecting the precipitate. jocpr.com

Table 2: Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

Elaboration of this compound into Functionalized Derivatives

The terminal hydrazide group of this compound is a reactive handle that allows for extensive chemical modification. This enables its elaboration into a variety of more complex, functionalized molecules, including α-aminophosphonates, thiosemicarbazides, triazoles, and Schiff bases.

Alpha-aminophosphonates, which are structural analogs of α-amino acids, can be synthesized from this compound via a multi-component reaction known as the Kabachnik-Fields reaction. nih.gov In this process, the carbohydrazide acts as the amine component.

The synthesis typically proceeds in a one-pot fashion. First, the this compound is condensed with an aldehyde (or ketone) to form a hydrazone intermediate (a type of imine). frontiersin.org This intermediate is not usually isolated. In the same reaction vessel, a dialkyl phosphite (B83602) (e.g., diethyl phosphite) is added. The phosphite then adds across the C=N double bond of the hydrazone in a process analogous to the Pudovik reaction, yielding the final α-aminophosphonate derivative. nih.govfrontiersin.org This reaction allows for the introduction of significant molecular diversity by varying the aldehyde and phosphite reagents. rsc.orgnih.gov

Table 3: General Synthesis of α-Aminophosphonate Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|

The carbohydrazide moiety serves as a direct precursor for the synthesis of thiosemicarbazides, which can then be cyclized to form heterocyclic systems like 1,2,4-triazoles. researchgate.netmdpi.com

The initial step is the formation of a thiosemicarbazide (B42300) derivative. This is achieved by reacting this compound with a selected isothiocyanate (R-N=C=S) in a suitable solvent like ethanol. mdpi.com The nucleophilic terminal amino group of the hydrazide adds to the electrophilic carbon of the isothiocyanate, yielding a 1,4-disubstituted thiosemicarbazide. mdpi.com

These thiosemicarbazide intermediates can undergo intramolecular cyclization to form 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. This cyclization is typically induced by heating the thiosemicarbazide in an alkaline medium, such as an aqueous solution of sodium hydroxide. mdpi.commdpi.com The base facilitates the deprotonation and subsequent ring closure to form the stable five-membered triazole ring.

Table 4: Synthesis of Thiosemicarbazide and Triazole Derivatives

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Thiosemicarbazide Formation | This compound | Aryl isothiocyanate (Ar-NCS), Ethanol, Reflux | 1-(1-methyl-1H-indazole-3-carbonyl)-4-arylthiosemicarbazide | mdpi.commdpi.com |

One of the most direct derivatization methods for this compound is its condensation with carbonyl compounds to form Schiff bases, also known as hydrazones. science.gov This reaction involves the nucleophilic attack of the terminal -NH₂ group of the carbohydrazide on the carbonyl carbon of an aldehyde or a ketone. xiahepublishing.com

The reaction is typically performed by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. ajgreenchem.com A molecule of water is eliminated in the process, leading to the formation of a carbon-nitrogen double bond (C=N), which characterizes the resulting Schiff base. science.gov The structural diversity of the resulting compounds can be easily expanded by employing a wide variety of substituted aldehydes and ketones. xiahepublishing.com

Table 5: General Synthesis of Schiff Base (Hydrazone) Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|

Amide Bond Formation in Indazole-3-carboxamide Scaffolds

The conversion of this compound into various indazole-3-carboxamide scaffolds is a key derivatization strategy. This transformation typically involves the formation of an amide bond between the hydrazide moiety and a suitable carboxylic acid or its activated derivative. A common approach to synthesize indazole-3-carboxamides starts from the corresponding indazole-3-carboxylic acid. For instance, 1H-indazole-3-carboxylic acid can be coupled with a variety of substituted aryl or aliphatic amines using standard amide coupling agents.

A general procedure for the preparation of 1H-indazole-3-carboxamide derivatives involves the use of coupling agents like N-Hydroxybenzotriazole (HOBT) and (3-Dimethylaminopropyl)-ethyl-carbodiimide hydrochloride (EDC.HCl) in the presence of a base such as triethylamine (B128534) (TEA) in a solvent like N,N-Dimethylformamide (DMF). The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.

While direct synthesis from this compound is less commonly detailed, the general principles of amide bond formation apply. The hydrazide can react with acyl chlorides or anhydrides to form N-acylhydrazides, a subclass of amides. Furthermore, innovative methods for amide bond formation are continuously being developed, some of which could be applicable to indazole-3-carboxamide synthesis. For example, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides has been harnessed for the facile construction of amide bonds, offering an alternative to traditional coupling agents. nih.gov

Table 1: Common Coupling Agents for Indazole-3-carboxamide Synthesis

| Coupling Agent | Abbreviation | Activator |

| (3-Dimethylaminopropyl)-ethyl-carbodiimide hydrochloride | EDC.HCl | Carbodiimide |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| N-Hydroxybenzotriazole | HOBT | Additive |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Urionium Salt |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Urionium Salt |

Design and Synthesis of Hybrid Indole-Indazolyl Systems

The molecular hybridization approach, which combines two or more pharmacophores, is a prominent strategy in drug discovery to develop new compounds with potentially enhanced or novel biological activities. The synthesis of hybrid molecules containing both indole (B1671886) and indazole moieties is an area of active research. This compound serves as a valuable building block for creating such hybrid systems.

A common strategy to form these hybrids involves linking the indazole and indole rings through a stable covalent bond, often an amide or a hydrazone linkage. Starting from this compound, a straightforward approach is its condensation with an indole-carboxaldehyde derivative. This reaction typically proceeds under acidic or basic catalysis to yield an indole-indazolyl hydrazone.

For example, 1H-indole-3-carbohydrazide can be synthesized from the corresponding ethyl ester and hydrazine monohydrate. acs.org This indole carbohydrazide can then be reacted with various aldehydes to form hydrazones. nih.gov A similar strategy can be envisioned for this compound, where it is reacted with various indole-aldehydes (e.g., indole-3-carboxaldehyde) to generate the target hybrid molecules. The reaction conditions would likely involve refluxing the reactants in a suitable solvent like ethanol with a catalytic amount of acid.

Regiochemical Considerations in Indazole N-Alkylation Studies

The synthesis of this compound inherently involves the regioselective methylation of an indazole precursor. The indazole ring possesses two nitrogen atoms, N1 and N2, and the alkylation can occur at either position, leading to a mixture of regioisomers. Achieving high regioselectivity is a significant challenge in the synthesis of N-alkylated indazoles.

The regiochemical outcome of indazole N-alkylation is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent. bohrium.comnih.gov For the synthesis of this compound, the key step is the selective methylation at the N1 position.

Studies have shown that for indazoles with an electron-withdrawing group at the C3 position, such as a carboxylate or carboxamide, N1-alkylation is generally favored. nih.gov A highly regioselective protocol for the N1-alkylation of C3-substituted indazoles has been developed using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF). nih.gov For example, greater than 99% N1 regioselectivity was observed for 3-carboxymethyl and 3-carboxamide indazoles under these conditions. nih.gov This high selectivity is attributed to the thermodynamic stability of the N1-alkylated product. nih.gov

The synthesis of the precursor, methyl 1-methyl-1H-indazole-3-carboxylate, can be achieved by reacting methyl indazole-3-carboxylate with a methylating agent like methyl iodide in the presence of a base. prepchem.com A detailed procedure involves the dropwise addition of a solution of indazole-3-carboxylic acid methyl ester in dry dimethylformamide (DMF) to a stirred suspension of sodium hydride in DMF, followed by the addition of methyl iodide. prepchem.com

Table 2: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Influence on N1 vs. N2 Alkylation |

| Substituent at C3 | Electron-withdrawing groups generally favor N1-alkylation. |

| Base | Strong, non-nucleophilic bases like NaH often promote N1-selectivity. |

| Solvent | Polar aprotic solvents like THF and DMF are commonly used. |

| Alkylating Agent | The reactivity and steric bulk of the alkylating agent can play a role. |

| Temperature | Can influence the kinetic versus thermodynamic product distribution. |

Methodological Advancements in Reaction Efficiency and Selectivity

Continuous efforts are being made to improve the efficiency and selectivity of synthetic routes to indazole derivatives, including this compound. These advancements focus on the use of novel catalysts, greener reaction conditions, and more atom-economical transformations. bohrium.combenthamdirect.comresearchgate.net

Microwave-assisted synthesis is another significant advancement that can dramatically reduce reaction times and improve yields. ajrconline.orgheteroletters.org The synthesis of indazoles via the condensation of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes followed by intramolecular cyclization has been shown to be more efficient under microwave irradiation compared to conventional heating. heteroletters.org This technology could be applied to various steps in the synthesis of this compound, from the formation of the indazole core to subsequent derivatization reactions.

Furthermore, the development of one-pot synthetic procedures contributes to increased efficiency by minimizing the need for isolation and purification of intermediates. researchgate.net For the synthesis of indazole derivatives, improved methods for intramolecular cyclization and diazo-reactions have been reported to increase yields, shorten reaction times, and simplify post-treatment processes. researchgate.net Such advancements are crucial for the large-scale and environmentally friendly production of indazole-based compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methyl 1h Indazole 3 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1-methyl-1H-indazole-3-carbohydrazide by providing information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl protons, and the hydrazide (-NHNH₂) protons.

Aromatic Region (approx. 7.2-8.2 ppm): Four signals corresponding to the protons on the benzene (B151609) ring portion of the indazole system are anticipated. Typically, the proton at position 4 (adjacent to the fused benzene ring) appears furthest downfield. The signals would exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons. nih.gov

N-Methyl Signal (approx. 4.0-4.1 ppm): A sharp singlet corresponding to the three protons of the methyl group attached to the N1 position of the indazole ring would be a key identifier. nih.gov

Hydrazide Protons (-NH and -NH₂): The protons of the carbohydrazide (B1668358) group would appear as broad singlets. The chemical shift of these protons can be variable and is dependent on the solvent and concentration. Based on the 1H-indazole-3-carbohydrazide analog, signals around 9.6 ppm (for the NH) and 4.5 ppm (for the NH₂) might be expected in DMSO-d₆. jocpr.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (approx. 160-165 ppm): The carbon of the carbonyl group (C=O) in the carbohydrazide moiety is expected to resonate at a low field (downfield). nih.gov

Aromatic and Heterocyclic Carbons (approx. 110-141 ppm): The spectrum would show signals for the seven carbon atoms of the 1-methyl-indazole ring system. The chemical shifts help distinguish between carbons attached to nitrogen and those in the benzene ring. nih.gov

N-Methyl Carbon (approx. 35-40 ppm): The carbon of the N-methyl group would appear at a higher field (upfield). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is inferred from structurally similar compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Indazole Ring) | ~7.2 - 8.2 | ~110 - 130 |

| Indazole Quaternary C | - | ~122 - 141 |

| N-CH₃ | ~4.0 - 4.1 (singlet) | ~35 - 40 |

| C=O | - | ~160 - 165 |

| -NH-NH₂ | Variable (broad singlets) | - |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would show correlations between the adjacent aromatic protons on the indazole ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. This would definitively link each aromatic proton to its corresponding carbon and the N-methyl protons to the N-methyl carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, HMBC would show correlations from the N-methyl protons to the C3a and C7a carbons of the indazole ring, confirming the N1 methylation site. Correlations from the aromatic protons to the carbonyl carbon would also be expected. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the N-methyl protons and the aromatic proton at the C7 position, providing definitive proof of the 1-methyl isomer structure.

Infrared (IR) Spectroscopy in Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the hydrazide and aromatic moieties. Based on its unmethylated analog, the following peaks are expected jocpr.com:

N-H Stretching (approx. 3200-3400 cm⁻¹): The -NH and -NH₂ groups of the hydrazide moiety would produce strong, sharp, or broad absorption bands in this region. jocpr.com

C-H Stretching (approx. 3000-3100 cm⁻¹): Absorption bands corresponding to the aromatic C-H bonds.

C=O Stretching (approx. 1640-1680 cm⁻¹): A strong absorption band, characteristic of the carbonyl group (amide I band) in the carbohydrazide. jocpr.com

N-H Bending (approx. 1600-1650 cm⁻¹): The bending vibration of the -NH₂ group can appear in this region, sometimes overlapping with the C=C stretching bands.

C=C and C=N Stretching (approx. 1450-1620 cm⁻¹): Multiple bands corresponding to the stretching vibrations within the indazole aromatic ring system. jocpr.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazide (-NHNH₂) | N-H Stretch | ~3200 - 3400 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Carbonyl (C=O) | C=O Stretch (Amide I) | ~1640 - 1680 |

| Indazole Ring | C=C / C=N Stretch | ~1450 - 1620 |

Mass Spectrometry (MS) for Molecular Composition Verification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₉H₁₀N₄O. uni.lu

The monoisotopic mass of the compound is 190.08546 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 191.0927. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 213.0747), might also be detected. uni.lu Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the structure by showing the loss of characteristic neutral fragments like the hydrazino group (-NHNH₂).

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄O |

| Monoisotopic Mass (Da) | 190.08546 |

| Predicted [M+H]⁺ (m/z) | 191.09274 |

| Predicted [M+Na]⁺ (m/z) | 213.07468 |

X-ray Crystallography for Definitive Solid-State Structural Determination and Tautomer Preference

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound itself has not been reported, the structure of its immediate precursor, 1-methyl-1H-indazole-3-carboxylic acid, has been determined. nih.govresearchgate.net

The crystal structure of this precursor confirms the planarity of the indazole ring system. nih.govresearchgate.net It exists in the 1H-indazole tautomeric form, which is generally the more thermodynamically stable isomer. nih.govresearchgate.net In the solid state, molecules of the carboxylic acid form inversion dimers through hydrogen bonding between the carboxylic acid groups. nih.govresearchgate.net

Table 4: Crystallographic Data for the Related Compound 1-methyl-1H-indazole-3-carboxylic acid nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 |

| b (Å) | 14.873 |

| c (Å) | 14.924 |

| β (°) | 93.10 |

| Volume (ų) | 1672.7 |

Computational and Theoretical Investigations of 1 Methyl 1h Indazole 3 Carbohydrazide

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of a molecule. These approaches model the behavior of electrons to predict geometry, energy levels, and reactivity indices.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT studies can reveal key insights into molecular stability and reactivity.

For derivatives of indazole-3-carbohydrazide, DFT studies have been employed to corroborate their stability. tandfonline.com Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the charge transfer that can occur within the molecule. nih.gov In related indazole carbohydrazide (B1668358) structures, the HOMO distribution is often localized over specific moieties, such as the carbohydrazide and pyridine groups in some derivatives, indicating these areas act as primary electron donors. tandfonline.com This electron-donating character is crucial for forming intermolecular interactions like π–π stacking and hydrogen bonds with biological receptors. tandfonline.com DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+, to study physicochemical properties and electrostatic potential. nih.govresearchgate.net

Table 1: Key Concepts in DFT Molecular Orbital Analysis

| Concept | Description | Relevance |

|---|---|---|

| DFT | A computational method that models the electronic density of a system to determine its energy and other properties. | Provides a balance of accuracy and computational cost for studying medium-sized organic molecules. |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Indicates the ability of a molecule to donate electrons; associated with regions of high electron density. tandfonline.com |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Indicates the ability of a molecule to accept electrons; represents electron-deficient regions. |

| Energy Gap (HOMO-LUMO) | The energy difference between the HOMO and LUMO. | A smaller energy gap suggests higher reactivity and lower kinetic stability. |

Furthermore, thermochemical properties like the enthalpy of formation can be determined through both experimental and computational methods. researchgate.net For a series of indazole derivatives, values for the enthalpy of formation in the gas phase have been obtained using a combination of isoperibolic calorimetry, thermogravimetry, and DFT calculations. researchgate.net Such studies also investigate the stability of different tautomers. For example, calculations indicate that 1-methyl-1H-indazole is more stable than its 2-methyl-2H-indazole isomer by 3.2–3.6 kcal/mol. thieme-connect.de

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as 1-methyl-1H-indazole-3-carbohydrazide, might interact with a biological target, typically a protein or enzyme. These methods are crucial in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net This in silico method helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies on novel indazole derivatives have been used to assess their effectiveness against specific proteins, such as those related to renal cancer (PDB: 6FEW). nih.gov In such studies, software like Autodock is commonly utilized to determine the binding modes and energies. nih.govresearchgate.net The analysis often reveals that specific functional groups are critical for binding. In studies of similar carboxamide structures, the sulfonamide group, for example, was shown to interact with Zn+2 ions in the active site of carbonic anhydrase receptors. nih.gov

Beyond predicting the binding pose, computational methods can also estimate the strength of the ligand-target interaction. The binding energy, calculated during docking, provides a quantitative measure of binding affinity. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. Studies on indazole derivatives have identified compounds with high binding energies, suggesting strong pharmaceutical potential. nih.gov

To further refine these predictions and assess the stability of the docked complex over time, molecular dynamics (MD) simulations are employed. nih.govnih.gov MD simulations model the movement of atoms in the ligand-receptor complex, providing insights into the dynamic nature of the interaction. nih.gov Following MD simulations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the free binding energy, offering a more accurate assessment of the interaction energetics by considering solvent effects. nih.govpensoft.net

Table 2: Example of Docking Results for Indazole Derivatives Against Renal Cancer Protein (PDB: 6FEW)

| Derivative | Binding Energy (kcal/mol) |

|---|---|

| 8v | High |

| 8w | High |

| 8y | High |

Note: Specific energy values were not provided in the source, only that these derivatives had the highest binding energies among the tested series. nih.gov

In Silico Prediction Methods for Compound Characterization

In silico methods encompass a broad range of computational tools used to predict the physicochemical and pharmacokinetic properties of a compound. These predictions are vital for early-stage drug discovery, helping to identify candidates with favorable drug-like characteristics.

Properties such as absorption, distribution, metabolism, and excretion (ADME) can be estimated using various computational models. nih.govresearchgate.net For example, the BOILED-Egg model can predict a compound's gastrointestinal absorption and brain penetration. researchgate.net Software suites like SwissADME are often used to analyze pharmacokinetic properties. researchgate.net These tools evaluate parameters based on molecular structure, such as lipophilicity (e.g., XlogP), water solubility, and compliance with drug-likeness rules (e.g., Lipinski's rule of five). nih.govuni.lu This computational screening helps to prioritize compounds for synthesis and further experimental testing. researchgate.net

Thermochemical Investigations: Experimental and Theoretical Enthalpy of Formation

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific experimental or theoretical data regarding the enthalpy of formation for this compound.

While thermochemical investigations, including both experimental measurements (such as combustion calorimetry) and theoretical calculations (using methods like Density Functional Theory), are crucial for understanding the energetic properties and stability of a compound, such studies appear to be unavailable for this compound at this time.

Research in this area has been conducted on structurally related indazole derivatives. For instance, studies have reported the experimental and theoretical molar standard enthalpy of formation for compounds like indazole, 1H-indazole-3-carboxylic acid, and 1-methyl-1H-indazole-6-carboxylic methyl ester. These investigations provide insight into the thermodynamic properties of the core indazole structure and the influence of various substituents. However, the absence of a carbohydrazide group at the 3-position in these studied analogues means the data cannot be directly extrapolated to this compound.

Further computational and experimental work would be required to determine the precise thermochemical properties of this compound. Such research would be valuable for a more complete understanding of its chemical behavior and stability.

Exploration of Biological Activities and Underlying Mechanisms of 1 Methyl 1h Indazole 3 Carbohydrazide Derivatives

Antimicrobial Research Endeavors

Derivatives of the 1-methyl-1H-indazole-3-carbohydrazide core have demonstrated notable potential in combating microbial infections, with studies exploring their efficacy against both bacterial and fungal pathogens.

Antibacterial Efficacy Studies

The antibacterial potential of indazole derivatives, particularly those incorporating hydrazone and Schiff base moieties, has been a significant area of research. researchgate.netveterinaria.orgresearchgate.net These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria.

A novel series of indazole derivatives was synthesized and evaluated for antibacterial activity against several bacterial strains. mitwpu.edu.in Substituted compounds demonstrated significant inhibition of bacterial growth, with Minimum Inhibitory Concentration (MIC) values of 50 µg/mL for the most active compounds. mitwpu.edu.in Another study focused on hydrazone derivatives, which showed promising results against reference strains of Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. nih.gov

Schiff bases derived from indazole have also been a focus of antibacterial research. veterinaria.orgresearchgate.net The antibacterial activity of these compounds was assessed using the disc diffusion method, with the zone of inhibition indicating their efficacy against strains like E. coli, P. aeruginosa, B. subtilis, and S. aureus. veterinaria.orgresearchgate.net The structural features of these derivatives, such as the presence of specific substituents, were found to influence their antibacterial potency. vjs.ac.vnnih.gov

| Compound Type | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Substituted Indazole Derivatives | B. Subtilis, S. aureus, E. coli, P. Aeruiginosa, S. typhi | Significant inhibition with MIC values of 50 µg/mL for active compounds. | mitwpu.edu.in |

| Indazole Hydrazones | E. coli, S. aureus, S. epidermidis | Promising activity against reference strains. | nih.gov |

| Indazole Schiff Bases | E. coli, P. aeruginosa, B. subtilis, S. aureus | Demonstrated antibacterial action based on zone of inhibition. | veterinaria.orgresearchgate.net |

Antifungal Efficacy Studies

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal capabilities. nih.gov Research has shown that certain indazole and pyrazole (B372694) derivatives possess activity against various Candida species, which are responsible for candidiasis, a common fungal infection. nih.gov

One study focused on the design and synthesis of indazole and pyrazole derivatives as new anticandidal agents. nih.gov The synthesized compounds were evaluated against C. albicans, C. glabrata, and C. tropicalis strains. nih.gov A series of 3-phenyl-1H-indazole derivatives demonstrated the best broad-spectrum anticandidal activity. nih.gov Specifically, a compound with an N,N-diethylcarboxamide substituent was found to be the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species. nih.gov

Other studies have explored the antifungal activity of 1,2,3-triazole derivatives, which can be synthesized from hydrazide precursors. nih.govrsc.org These compounds have shown potent inhibition of fungal growth. beilstein-journals.org For instance, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities against phytopathogenic fungi like Gibberella zeae, with some compounds showing over 50% inhibition at a concentration of 100 µg/mL. mdpi.com

| Compound Type | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 3-Phenyl-1H-indazole Derivatives | C. albicans, C. glabrata, C. tropicalis | Broad anticandidal activity, with an N,N-diethylcarboxamide derivative being most potent. | nih.gov |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Moderate activity, with some compounds showing >50% inhibition against G. zeae at 100 µg/mL. | mdpi.com |

| 1,2,3-Triazole Phenylhydrazone Derivatives | Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsici | Significant anti-phytopathogenic activity with low EC50 values. | rsc.org |

Antiproliferative and Antitumor Research

The development of novel anticancer agents is a critical area of medicinal chemistry, and indazole-containing compounds have emerged as a promising class of molecules with potent antiproliferative and antitumor activities. nih.govresearchgate.netresearchgate.net

Evaluation in Established Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. nih.gov For example, a series of indazole derivatives were tested against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govresearchgate.net One particular compound exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity towards normal cells. nih.govresearchgate.net

In another study, novel curcumin-indazole analogs were prepared and tested against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells. japsonline.comjapsonline.com The results indicated that these compounds were more cytotoxic against WiDr cells. japsonline.comjapsonline.com One compound, in particular, showed the highest cytotoxic activity against WiDr cells with an IC50 of 27.20 µM and excellent selectivity. japsonline.comjapsonline.com

Furthermore, pyrazole-5-carbohydrazide hydrazone derivatives have been synthesized and investigated for their effects on A549 lung cancer cell growth, with all tested compounds showing inhibitory effects. nih.gov

| Compound Series | Cancer Cell Lines | Range of IC50 Values (µM) | Most Active Compound Highlight | Reference |

|---|---|---|---|---|

| Indazole-3-amine Derivatives | A549, K562, PC-3, Hep-G2 | - | Compound 6o against K562 (IC50 = 5.15 µM) | nih.govresearchgate.net |

| Curcumin-Indazole Analogs | MCF-7, HeLa, WiDr | 27.20 - >100 | Compound 3b against WiDr (IC50 = 27.20 µM) | japsonline.comjapsonline.com |

| Indazole Derivatives | 4T1 (Breast Cancer) | 0.23 - 1.15 | Compound 2f showed potent growth inhibition. | rsc.org |

Investigations into Cellular and Molecular Mechanisms of Action

Understanding the mechanisms through which these compounds exert their anticancer effects is crucial for their further development. Research has shown that many indazole and related derivatives induce apoptosis (programmed cell death) in cancer cells. rsc.org

For instance, one study found that a potent indazole derivative promoted the apoptosis of 4T1 breast cancer cells in a dose-dependent manner. rsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org The compound also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels in the cancer cells. rsc.org

Another study on a promising indazole derivative confirmed its ability to induce apoptosis in K562 cells. nih.govresearchgate.net The total apoptosis rates increased in a dose-dependent manner when treated with the compound. nih.govresearchgate.net The mechanism was suggested to involve the inhibition of Bcl-2 family members. nih.govresearchgate.net Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from hydrazides, were found to induce apoptosis in HepG2 cells through a p53-mediated intrinsic pathway, involving the upregulation of Bax and caspases-9 and -3, and downregulation of Bcl-2. arabjchem.org The targeting of microtubules is another mechanism employed by some indazole derivatives to exert their anticancer effects. nih.govresearchgate.net

Anti-inflammatory Response Pathways

Indazole derivatives have also been recognized for their significant anti-inflammatory properties. researchgate.net The inflammatory response, while a natural process, can be detrimental in chronic diseases, making anti-inflammatory agents highly valuable.

Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner, a common model for acute inflammation. nih.govresearchgate.netscilit.com The underlying mechanisms for this anti-inflammatory action have been investigated.

A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of pro-inflammatory prostaglandins. nih.govresearchgate.net Investigated indazoles demonstrated significant inhibitory action on COX-2, with IC50 values ranging from 12.32 to 23.42 µM. nih.gov

Furthermore, these compounds have been shown to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net The inhibition of these cytokines is a critical aspect of controlling the inflammatory cascade. The free radical scavenging activity of indazole derivatives also contributes to their anti-inflammatory effects. nih.govresearchgate.net The inhibition of cyclooxygenase-2, cytokines, and free radicals are believed to be the major contributors to the anti-inflammatory effect of these compounds. nih.govresearchgate.netscilit.com

| Mechanism | Key Findings | Reference |

|---|---|---|

| COX-2 Inhibition | IC50 values ranged from 12.32 – 23.42 μM for various indazoles. | nih.gov |

| Cytokine Inhibition | Inhibited pro-inflammatory cytokines like TNF-α and IL-1β in a concentration-dependent manner. | nih.govresearchgate.net |

| Free Radical Scavenging | Exhibited varying degrees of inhibition of nitrite (B80452) ion generation and lipid peroxidation. | nih.govresearchgate.net |

Research in Reproductive Biology and Contraceptive Targets

Research into this compound derivatives has prominently centered on their potential as non-hormonal male contraceptives. A notable analogue, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, also known as AF-2364 or adjudin, has been a key focus of these investigations. Studies in animal models have demonstrated its efficacy in inducing reversible infertility. researchgate.net

The primary mechanism by which these indazole derivatives exert their contraceptive effect is through the modulation of spermatogenesis. Specifically, they are understood to interfere with the critical adhesion between Sertoli cells and developing germ cells within the seminiferous epithelium of the testes. researchgate.netresearchgate.net This disruption leads to the premature release (exfoliation) of germ cells, particularly spermatocytes and spermatids, from the supportive Sertoli cells. nih.gov The loss of these developing sperm cells ultimately results in a temporary state of infertility. researchgate.net

Importantly, this action appears to be selective, with spermatogonia—the foundational germ cells—remaining unaffected. researchgate.netnih.gov This selectivity is crucial for the reversibility of the contraceptive effect; once the compound is cleared from the system, the remaining spermatogonia can repopulate the seminiferous epithelium, allowing fertility to be restored. researchgate.net The core structure of these compounds, based on 1-benzyl-1H-indazole-3-carboxylic acid (lonidamine), is foundational to this antispermatogenic activity. researchgate.netnih.gov

| Compound | Observed Effect on Spermatogenesis | Mechanism of Action |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide (AF-2364/Adjudin) | Induces reversible infertility by causing the loss of spermatocytes and spermatids. researchgate.netresearchgate.net | Disrupts Sertoli-germ cell adherens junctions, leading to germ cell exfoliation. researchgate.net |

| 1-halobenzyl-1H-indazole-3-carboxylic acid derivatives | Potent antispermatogenic activity, causing disorganization of seminiferous tubules. nih.gov | Lesion and loss of spermatocytes and spermatids. nih.gov |

Diverse Pharmacological Activity Investigations

While the antispermatogenic properties of this compound derivatives are the most extensively studied, the broader indazole scaffold is recognized for a wide spectrum of pharmacological activities. nih.govjocpr.comresearchgate.net This suggests that derivatives of this compound could possess other therapeutic potentials, though specific research on this particular compound is less prevalent.

General pharmacological activities attributed to the broader class of indazole derivatives include:

Anti-inflammatory effects researchgate.netnih.gov

Antitumor activity nih.govjocpr.comresearchgate.net

Antimicrobial (antibacterial and antifungal) properties jocpr.comresearchgate.net

Anti-HIV activity nih.gov

5-HT receptor antagonism jocpr.com

Protein kinase inhibition jocpr.com

A study on newly synthesized aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives, which share the core indazole-3-carbohydrazide structure, focused on their antimicrobial activity. jocpr.com This highlights the potential for modifications to the carbohydrazide (B1668358) moiety to yield compounds with different biological targets.

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate how specific chemical modifications influence the pharmacological effects of these compounds.

For the antispermatogenic activity, research on halogenated 1-benzylindazole-3-carboxylic acids has provided key insights. The nature and position of substituents on the benzyl (B1604629) ring are critical for potency. For instance, derivatives such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have demonstrated particularly strong antispermatogenic effects, indicating that di-substitution with electron-withdrawing groups at the 2 and 4 positions of the benzyl ring enhances activity. nih.gov

Beyond contraception, SAR studies of other indazole derivatives provide clues to the potential of the this compound scaffold:

In a series of 3-substituted 1H-indazoles, the presence of the 1H-indazole ring coupled with a suitably substituted carbohydrazide moiety at the C3 position was found to be crucial for potent inhibition of the IDO1 enzyme, which is a target in cancer immunotherapy. nih.gov

For indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker was determined to be critical for activity. nih.gov This underscores the importance of the spatial arrangement of the atoms connecting the indazole core to other parts of the molecule.

These findings suggest that the this compound core is a versatile scaffold. Modifications to the N1 position (e.g., the methyl group versus a substituted benzyl group), as well as alterations to the terminal end of the carbohydrazide chain, can significantly influence the compound's biological target and potency.

| Structural Feature | Associated Biological Activity | Key Findings from SAR Studies |

| Substituted Benzyl group at N1 | Antispermatogenic | Halogen substitutions (e.g., 2,4-dichloro) on the benzyl ring enhance activity. nih.gov |

| Carbohydrazide moiety at C3 | IDO1 Enzyme Inhibition | The presence of this moiety is crucial for inhibitory activity. nih.gov |

| Amide Linker Regiochemistry | CRAC Channel Blockade | The specific orientation of the amide bond is critical for inhibiting calcium influx. nih.gov |

Future Perspectives and Emerging Research Avenues for 1 Methyl 1h Indazole 3 Carbohydrazide

Innovation in Synthetic Methodologies for Enhanced Chemical Diversity

The therapeutic potential of 1-methyl-1H-indazole-3-carbohydrazide is intrinsically linked to the ability to generate a wide array of derivatives for biological screening. Modern synthetic strategies focus on efficient and versatile pathways to enhance this chemical diversity.

A common and effective synthesis pathway begins with the readily available 1H-indazole-3-carboxylic acid. jocpr.comresearchgate.net The process typically involves three key steps:

Esterification: The starting acid is converted to its methyl ester, 1H-indazole-3-carboxylic acid methyl ester, often by refluxing in methanol (B129727) with a catalytic amount of acid. jocpr.comchemicalbook.com

N-Methylation: The nitrogen at the 1-position of the indazole ring is methylated to produce 1-methyl-1H-indazole-3-carboxylic acid or its ester. This crucial step is achieved using methylating agents like iodomethane (B122720) or dimethyl sulfate. google.comgoogle.com Patented industrial processes have been optimized for high selectivity and yield. google.comgoogle.com

Hydrazinolysis: The resulting methyl ester is then treated with hydrazine (B178648) hydrate (B1144303), which substitutes the methoxy (B1213986) group to form the final this compound core. jocpr.comresearchgate.net

This core molecule serves as a versatile intermediate. The terminal hydrazide group is highly reactive and allows for the creation of large libraries of derivatives through reactions such as amide coupling with various aryl acids or condensation with aldehydes and ketones. jocpr.comresearchgate.net This approach enables systematic structural modifications, which is fundamental for exploring structure-activity relationships (SAR) and developing compounds with improved potency and specificity. nih.govnih.gov

| Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| Esterification | 1H-Indazole-3-carboxylic acid | Methanol, H₂SO₄ (cat.) | 1H-Indazole-3-carboxylic acid methyl ester | Activates the carboxylic acid for subsequent reactions. |

| N-Methylation | 1H-Indazole-3-carboxylic acid (or its ester) | Iodomethane or Dimethyl Sulfate, Base | 1-Methyl-1H-indazole-3-carboxylic acid (or its ester) | Introduces the key methyl group at the N1 position. |

| Hydrazinolysis | 1-Methyl-1H-indazole-3-carboxylic acid methyl ester | Hydrazine hydrate | This compound | Forms the core hydrazide scaffold. |

| Derivatization | This compound | Aryl acids, Aldehydes, Ketones | Diverse library of amide/hydrazone derivatives | Generates chemical diversity for biological screening. |

Integration of Advanced Computational Methods in Lead Optimization

The optimization of lead compounds derived from the this compound scaffold is significantly accelerated by the integration of advanced computational methods. ucl.ac.uk These in silico techniques provide deep insights into molecular interactions, helping to guide the design of more effective and safer drug candidates while reducing the time and cost associated with traditional laboratory screening. nih.gov

Molecular Docking is a primary tool used to predict how these indazole derivatives bind to the active sites of specific biological targets. For instance, studies on related 1H-indazole analogs have used docking to evaluate their binding affinity with the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. researchgate.net Such analyses reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, and provide binding energy scores that help prioritize which compounds to synthesize. researchgate.netnih.gov

Molecular Dynamics (MD) simulations offer a more dynamic view, assessing the stability of the predicted ligand-protein complex over time within a simulated physiological environment. researchgate.net This helps confirm that the binding mode predicted by docking is stable and viable. Further analysis using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can provide more accurate calculations of binding free energies. researchgate.net

Beyond binding prediction, computational tools are vital for assessing the drug-like properties of new derivatives. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening predicts the pharmacokinetic and toxicological profiles of compounds before they are synthesized. nih.govmdpi.com This early-stage analysis helps to eliminate candidates with poor oral bioavailability or potential toxicity, focusing resources on the most promising molecules.

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting ligand-protein binding | Binding affinity (scoring), orientation, and key interactions within the target's active site. researchgate.net |

| Molecular Dynamics (MD) Simulation | Assessing complex stability | Stability of the ligand-protein complex over time; conformational changes. researchgate.net |

| MM-GBSA | Calculating binding free energy | More accurate estimation of binding affinity. researchgate.net |

| ADMET Prediction | Evaluating drug-like properties | Pharmacokinetic profiles (e.g., absorption, metabolism) and potential toxicity. mdpi.comrdd.edu.iq |

Identification of Novel Biological Targets and Therapeutic Applications

Research into this compound and its analogs has identified several promising biological targets and potential therapeutic applications. nih.govconsensus.app The indazole scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting its pharmacological importance. rsc.orgrsc.orgresearchgate.net

Anti-inflammatory Activity: A significant area of investigation for indazole derivatives is in the treatment of inflammation. researchgate.netresearchgate.netnih.gov Many of these compounds have shown the ability to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govmdpi.com By selectively targeting COX-2 over COX-1, these agents could offer potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs. researchgate.net Other potential anti-inflammatory targets include matrix metalloproteinases (MMPs) like MMP-9. rsc.org

Anticancer Applications: The indazole core is present in several successful anticancer drugs, such as Axitinib and Pazopanib, which function as protein kinase inhibitors. rsc.orgresearchgate.net Derivatives of the 1-methyl-1H-indazole scaffold are being explored for their ability to inhibit the proliferation of various cancer cell lines. nih.govrsc.org Research has shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells and interfere with pathways related to tumor migration and invasion. rsc.org Potential targets in this area include a wide range of protein kinases, such as fibroblast growth factor receptor (FGFR) and extracellular signal-regulated kinases (ERK1/2), as well as other enzymes like indoleamine-2,3-dioxygenase1 (IDO1). nih.govnih.gov A derivative has also been shown to target STAT3 signaling to induce antitumor effects in lung cancer. researchgate.net

Neuroprotective Potential: Emerging research suggests that indazole derivatives may have applications in treating neurodegenerative diseases like Alzheimer's. consensus.appresearchgate.net Some compounds have demonstrated the ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in the progression of the disease. researchgate.net Additionally, certain analogs have shown neuroprotective effects against cell death induced by β-amyloid, a hallmark of Alzheimer's pathology. researchgate.net The antioxidant properties of these compounds and their ability to activate the antioxidant response element are also being explored for treating conditions like ischemic stroke. nih.gov

Antimicrobial Activity: The carbohydrazide (B1668358) moiety, combined with the indazole ring, makes these compounds candidates for antimicrobial agents. jocpr.comnih.gov Studies have demonstrated activity against various bacterial and fungal strains. researchgate.net

| Therapeutic Application | Key Biological Target(s) | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase-2 (COX-2), MMP-9 | Inhibition of enzymes that mediate inflammatory responses. rsc.orgnih.gov |

| Anticancer | Protein Kinases (e.g., FGFR, ERK1/2), IDO1, STAT3 | Inhibition of cell proliferation, induction of apoptosis, and disruption of tumor invasion. nih.govrsc.orgresearchgate.net |

| Neuroprotection | Butyrylcholinesterase (BChE), Antioxidant Response Element (ARE) | Enzyme inhibition, reduction of oxidative stress, and protection against neuronal cell death. researchgate.netnih.gov |

| Antimicrobial | Various bacterial/fungal enzymes | Inhibition of microbial growth. researchgate.net |

Interdisciplinary Approaches in Chemical Biology and Drug Discovery

The development of therapeutic agents from the this compound scaffold exemplifies a modern, interdisciplinary approach to drug discovery. This process requires a synergistic collaboration between multiple scientific fields to efficiently translate a basic chemical structure into a viable clinical candidate.

The journey begins with synthetic organic chemistry , where chemists devise innovative methods to create diverse libraries of indazole derivatives. unina.it This provides the raw material for discovery. These compounds are then passed to computational chemists , who use molecular modeling and machine learning to predict their biological activity and drug-like properties, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Next, pharmacologists and cell biologists perform in vitro and in vivo assays to test the computational predictions. They screen the compounds against specific enzymes and cell lines to measure their potency, selectivity, and mechanism of action. rsc.orgmdpi.com This experimental feedback is crucial and is relayed back to both the synthetic and computational chemists. This iterative cycle of design, synthesis, testing, and analysis allows for the rapid optimization of lead compounds.

Finally, success in these preclinical stages opens the door to further studies in toxicology, pharmacokinetics, and eventually, clinical trials. This integrated pipeline, combining the strengths of chemistry, computer science, and biology, is essential for navigating the complexities of modern drug discovery and unlocking the full therapeutic potential of versatile scaffolds like this compound.

Q & A

Q. What are the common synthetic routes for 1-methyl-1H-indazole-3-carbohydrazide, and how can reaction conditions be optimized?

The synthesis often involves coupling reactions between indazole derivatives and carbohydrazide groups. For example, hydrazide formation via nucleophilic substitution or condensation with activated carbonyl intermediates (e.g., esters or acyl chlorides) is typical . Optimization includes adjusting catalysts (e.g., cesium carbonate for deprotonation ), solvent choice (DMF for polar aprotic conditions ), and temperature control (e.g., reflux at 40–80°C ). Purity can be enhanced via recrystallization from ethanol or methanol .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : - and -NMR confirm substituent positions and hydrazide functionality .

- X-ray crystallography : SHELXL software is widely used for refining crystal structures, identifying hydrogen-bonding networks (e.g., O–H⋯O dimers in carboxylic analogs ), and analyzing packing effects .

- FT-IR : Validates N–H and C=O stretches (~3300 cm and ~1650 cm, respectively) .

Q. How should researchers handle safety concerns during synthesis?

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Work in fume hoods to prevent inhalation of volatile intermediates .

- Dispose of waste via certified hazardous material services .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density distributions, HOMO-LUMO gaps, and reactive sites . These methods help predict interactions with biological targets (e.g., enzyme binding ) or guide synthetic modifications for enhanced stability.

Q. What strategies resolve contradictions in crystallographic data, such as bond-length variations?

- Multi-molecule asymmetric units : Compare bond lengths/angles across independent molecules (e.g., 0.004 Å mean σ(C–C) variance ).

- Thermal ellipsoid analysis : Assess displacement parameters to distinguish static disorder from dynamic effects .

- Hydrogen-bonding networks : Analyze intermolecular interactions (e.g., O–H⋯O vs. C–H⋯O) to explain packing anomalies .

Q. How can structure-activity relationship (SAR) studies improve pharmacological applications?

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the indazole 5- or 6-positions to modulate bioactivity .

- Enzyme assays : Test inhibition/activation against targets like kinases or oxidoreductases using fluorogenic substrates .

- Molecular docking : Use software (e.g., AutoDock) to predict binding affinities with protein active sites .

Q. What industrial challenges arise in scaling up synthesis, and how are they addressed?

- Cost reduction : Replace expensive intermediates (e.g., 1-benzyl-3-hydroxymethyl derivatives) with cheaper alternatives via novel routes .

- Yield improvement : Optimize stoichiometry (e.g., 3:1 molar ratios for coupling reactions ) and employ flow chemistry for continuous processing .

Methodological Notes

- Crystallography : Use SHELXL for high-resolution refinement, incorporating TWIN commands for handling twinned data .

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .

- Data validation : Cross-reference spectroscopic results with computational predictions to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.